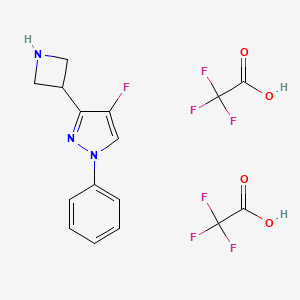
1-Cyclobutyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-4-iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group
Métodos De Preparación
The synthesis of 1-Cyclobutyl-4-iodobenzene typically involves the iodination of cyclobutylbenzene. One common method is the Sandmeyer reaction, where cyclobutylbenzene is first converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Cyclobutyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of cyclobutylbenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Cyclobutyl-4-iodobenzene can be compared to other iodobenzenes and cycloalkyl-substituted benzenes:
Iodobenzene: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclobutylbenzene: Lacks the iodine atom, making it less versatile in substitution and coupling reactions.
Other Cycloalkyl-Substituted Benzenes: Compounds like cyclopropylbenzene and cyclopentylbenzene have different ring sizes, affecting their reactivity and steric properties.
Propiedades
Fórmula molecular |
C10H11I |
|---|---|
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
1-cyclobutyl-4-iodobenzene |
InChI |
InChI=1S/C10H11I/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 |
Clave InChI |
UIJJPRKTQCVFGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


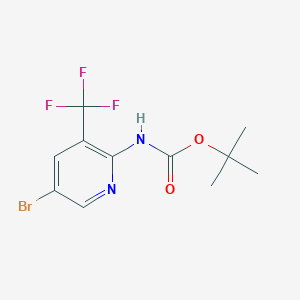

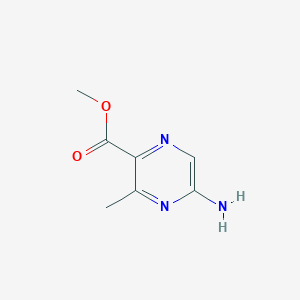

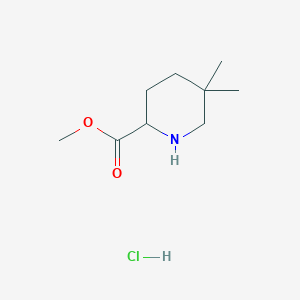
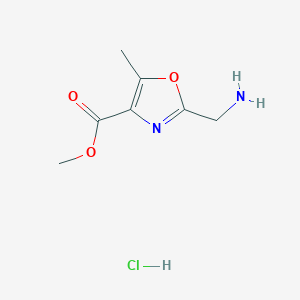

![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)




![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
